3,4-dichloro-N-ethylbenzamide
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Overview
Description
3,4-dichloro-N-ethylbenzamide is an organic compound with the molecular formula C9H9Cl2NO. It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 3rd and 4th positions of the benzene ring and an ethyl group attached to the nitrogen atom of the amide group. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-dichloro-N-ethylbenzamide can be synthesized through the direct condensation of 3,4-dichlorobenzoic acid and ethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to activate the carboxylic acid group, followed by the addition of ethylamine to form the amide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. For example, the use of Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation has been reported as a green and efficient method for the synthesis of benzamide derivatives .
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-ethylbenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3,4-dichlorobenzoic acid and ethylamine.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiols in the presence of a base.
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted benzamides.
Hydrolysis: 3,4-dichlorobenzoic acid and ethylamine.
Reduction: 3,4-dichloro-N-ethylbenzylamine.
Scientific Research Applications
3,4-dichloro-N-ethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-ethylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
3,4-dichloro-N-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.
3,4-dichloro-N-propylbenzamide: Similar structure but with a propyl group instead of an ethyl group.
3,4-dichloro-N-butylbenzamide: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
3,4-dichloro-N-ethylbenzamide is unique due to its specific substitution pattern and the presence of the ethyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
5980-29-0 |
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Molecular Formula |
C9H9Cl2NO |
Molecular Weight |
218.08 g/mol |
IUPAC Name |
3,4-dichloro-N-ethylbenzamide |
InChI |
InChI=1S/C9H9Cl2NO/c1-2-12-9(13)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
AAWBPQBSUNBNCO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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